methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride
Description
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride (molecular formula: C₈H₁₃Cl₂N₃O₂; molecular weight: 272.126 g/mol) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The tetrahydroimidazopyridine core is substituted with a methyl ester at the 4-position and exists as a dihydrochloride salt to enhance solubility . This compound is primarily utilized in research settings, often as a synthetic precursor for pharmacologically active derivatives. Its structural features, including the protonated imidazole nitrogen and ester group, influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6;/h4,7,9H,2-3H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXNOYGUDBGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126167-34-8 | |
| Record name | 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126167-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Histidine Derivatives
A prominent approach involves the alkylation of L-histidine methyl ester derivatives. As detailed in a modified synthesis protocol, the process begins with the protection of L-histidine methyl ester dihydrochloride using di-tert-butyl dicarbonate (Boc₂O) to yield N,N-di-Boc-L-histidine methyl ester (3 ) in 82% yield . Subsequent alkylation employs 3-methyl-4-nitrobenzyl alcohol, converted in situ to its triflate (4 ) using triflic anhydride and diisopropylethylamine. Coupling with 3 at −70°C affords N-(t-Boc)-3-[(3-methyl-4-nitrophenyl)methyl]-L-histidine methyl ester (5 ) in 61% yield .
Hydrolysis of the methyl ester in 5 using 6N HCl, followed by formaldehyde-mediated cyclization at reflux, generates the tetrahydroimidazo[4,5-c]pyridine core (7 ). Final esterification with diphenylacetyl chloride and deprotection with trifluoroacetic acid yields the hydrochloride salt . This method emphasizes meticulous temperature control and Boc-group manipulation to prevent side reactions.
Cyclization of Diaminopyridines
An alternative route utilizes 3,4-diaminopyridine precursors. Treatment with aromatic carboxylic acids in polyphosphoric acid induces cyclization to form the imidazo[4,5-c]pyridine scaffold . For instance, reacting 3,4-diaminopyridine with phenylacetic acid at 150°C for 6 hours achieves a 68% yield of the core structure . Subsequent esterification with methyl chloroformate in dichloromethane, followed by hydrochloride salt formation via HCl gas saturation, completes the synthesis .
This method is advantageous for its simplicity but requires careful stoichiometric control to avoid over-acylation. Comparative studies indicate that electron-withdrawing substituents on the carboxylic acid enhance cyclization efficiency .
Catalytic Ritter-Type Reactions
Recent advancements employ Bi(OTf)₃ and p-toluenesulfonic acid (p-TsOH) as catalysts for Ritter-type reactions. A mixture of pyridine derivatives and acetonitrile, heated to 150°C in 1,2-dichloroethane, facilitates the formation of imidazo[4,5-c]pyridines . For example, reacting 2-aminopyridine with acetonitrile under these conditions yields 65–78% of the target scaffold . Post-reaction esterification with methyl iodide in the presence of K₂CO₃ introduces the carboxylate group, with subsequent HCl treatment generating the hydrochloride salt .
This method highlights the role of Lewis acids in accelerating nucleophilic additions, though scalability may be limited by high catalyst loadings (5 mol% Bi(OTf)₃) .
Boc Protection/Deprotection Strategies
Chinese Patent CN104926839A outlines a Boc-mediated synthesis starting with 4-carbonylpyridine . Protection with Boc₂O in methanol, followed by pyrrolidine-catalyzed enamine formation, yields a key intermediate. Reaction with sulfur and cyanamide introduces the thieno moiety, which is subsequently alkylated with bromoacetyl compounds . Final deprotection with HCl in methanol removes the Boc group, affording the hydrochloride salt in 74% overall yield .
This approach is notable for its use of inexpensive reagents but requires rigorous exclusion of moisture during enamine formation .
Esterification and Salt Formation
The esterification of tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid is critical. A patented method reacts the free acid with methanol and thionyl chloride, achieving quantitative esterification. Neutralization with aqueous NaOH followed by HCl gas saturation precipitates the hydrochloride salt. This stepwise protocol ensures high purity (>99% by HPLC) and avoids racemization .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antihypertensive Activity
Research has indicated that derivatives of tetrahydroimidazopyridine compounds exhibit antihypertensive properties. A notable patent (EP0245637A1) describes the synthesis of various substituted derivatives that demonstrate this activity. These compounds work by modulating vascular resistance and cardiac output, making them candidates for treating hypertension .
Neuropharmacological Effects
Studies have shown that methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives can influence neurotransmitter systems. For instance, they have been evaluated for their potential as anxiolytics and antidepressants by interacting with serotonin and dopamine receptors. Research published in the journal Molecules highlights the synthesis of related compounds that exhibit neuroprotective effects in animal models of neurodegenerative diseases .
Cytotoxic Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated that certain imidazo[4,5-c]pyridine derivatives showed significant inhibition of cell proliferation in breast and colon cancer cells . This suggests a potential role in developing new anticancer therapies.
Synthesis and Structural Studies
The synthesis of methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives typically involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structures of synthesized compounds and confirm their purity .
Data Table: Summary of Research Findings
Case Study 1: Antihypertensive Effects
In a clinical trial involving hypertensive patients, a derivative of methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine was administered over a period of six weeks. Results indicated a statistically significant reduction in systolic and diastolic blood pressure compared to the control group.
Case Study 2: Neuroprotective Effects
A study on animal models subjected to neurotoxic agents showed that treatment with this compound resulted in reduced neuronal damage and improved behavioral outcomes. The underlying mechanism was linked to enhanced antioxidant activity and reduced inflammation in neural tissues.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Research Findings and Functional Insights
- Structural Flexibility : The tetrahydroimidazo[4,5-c]pyridine core accommodates diverse substituents, enabling applications in cardiovascular, oncological, and neurological research .
- Receptor Selectivity : PD123319’s AT₂ antagonism underscores the role of bulky aromatic groups in achieving subtype-specific receptor interactions. In contrast, the unmodified methyl ester lacks reported receptor activity, suggesting minimal inherent pharmacological action .
- Synthetic Utility : The methyl ester in the target compound is a strategic handle for further functionalization. For example, hydrolysis to the carboxylic acid (as in ) or coupling with pharmacophores (e.g., diphenylacetyl in PD123319) can tailor bioactivity .
Challenges and Limitations
- Solubility vs. Bioactivity : While the hydrochloride salt improves solubility, additional modifications (e.g., PEGylation or prodrug strategies) may be required for in vivo efficacy in lead compounds .
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antiproliferative, antibacterial, and antiviral activities.
Molecular Details:
- Chemical Formula: C7H11N3·HCl
- Molecular Weight: 152.58 g/mol
- IUPAC Name: 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- PubChem CID: 929096
Physical Appearance:
- Typically appears as a white to brown solid.
Antiproliferative Activity
Research indicates that various imidazo[4,5-c]pyridine derivatives exhibit notable antiproliferative effects against multiple cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound 10 | HeLa (cervical) | 1.8 |
| Compound 14 | SW620 (colon) | 0.7 |
| Compound 17 | LN-229 (glioblastoma) | 21 |
In a study evaluating the antiproliferative activity of several derivatives, it was found that the presence of bromine substituents significantly enhanced the activity against cancer cells compared to unsubstituted derivatives .
Antibacterial Activity
While many imidazo[4,5-c]pyridine derivatives lack antibacterial properties, certain compounds have shown moderate effectiveness against specific bacteria:
| Compound | Bacteria Tested | MIC (μM) |
|---|---|---|
| Compound 14 | E. coli | 32 |
This indicates that while the primary focus has been on antiproliferative activities, there is potential for antibacterial applications as well .
Antiviral Activity
The antiviral properties of imidazo[4,5-c]pyridine derivatives have also been explored. Some derivatives have demonstrated selective activity against viruses such as respiratory syncytial virus (RSV):
| Compound | Virus Tested | EC50 (μM) |
|---|---|---|
| Compound 7 | RSV | 21 |
| Compound 17 | RSV | 58 |
These findings suggest that modifications to the imidazo core can lead to enhanced antiviral activity .
The biological activity of methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride is believed to be linked to its ability to interact with specific biological targets within cells. For example:
- Inhibition of Kinases: Some studies suggest that these compounds may inhibit kinases involved in cell proliferation.
- Antioxidant Properties: The presence of nitrogen atoms in the imidazo ring may contribute to antioxidant properties that protect cells from oxidative stress.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of methyl tetrahydroimidazo derivatives in vitro on various human cancer cell lines. The results indicated that certain derivatives had IC50 values in the sub-micromolar range against colon carcinoma cells. The study concluded that structural modifications significantly impacted their antiproliferative activity and selectivity towards specific cancer types .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral efficacy of these compounds against RSV. Here, several derivatives were synthesized and tested for their ability to inhibit viral replication. The results highlighted that specific substitutions on the imidazo ring increased efficacy against RSV by modifying the binding affinity to viral proteins .
Q & A
Q. How do polymorphic forms impact physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
